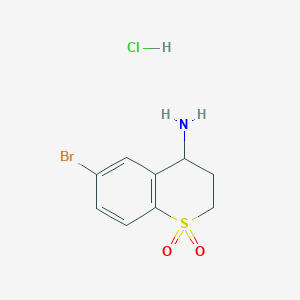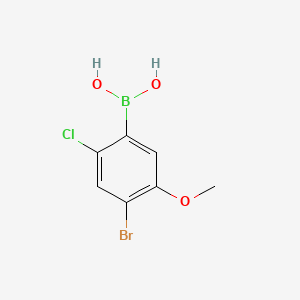
5-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1H-tetrazole
Descripción general
Descripción
Molecular Structure Analysis
The molecular weight of “5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid” is 299.12 . The InChI code is 1S/C11H11BrN2O3/c1-6-10 (12)7 (2)14 (13-6)5-8-3-4-9 (17-8)11 (15)16/h3-4H,5H2,1-2H3, (H,15,16) .Physical And Chemical Properties Analysis
The physical form of “5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid” is solid . It has a boiling point of 207 and a melting point of 208-209 .Aplicaciones Científicas De Investigación
Synthesis of Derivatives
- Stepanova and Stepanov (2017) explored the synthesis of 12 new derivatives of 5-(pyrazole-1-yl)tetrazoles. They utilized commercially available 5-aminotetrazole, oxidizing it with potassium permanganate and treating the resulting mixture with bromine to produce 4-bromoderivatives of 5-(pyrazole-1-yl)tetrazoles.
Applications in Photophysical Studies
- Stagni et al. (2008) studied heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands, including the bromo-containing species, for their redox and emission properties. This research contributes to the understanding of electronic properties and emission color tuning in photophysical applications (Stagni et al., 2008).
Use in Organic Synthesis and Catalysis
- An et al. (2013) designed and synthesized laser-activatable tetrazoles for fast and fluorogenic red-emitting 1,3-dipolar cycloaddition reactions. These tetrazoles, including bithiophene-substituted variants, showed potential as fluorogenic probes for detecting alkenes in biological contexts (An et al., 2013).
Biological and Medicinal Applications
- Heppekausen, Klapötke, and Sproll (2009) synthesized nitrogen-rich tetrazenes, including derivatives from tetrazolylhydrazines, for potential use in energetic compounds. The study examined their synthesis, characterization, and sensitivity towards impact and friction (Heppekausen et al., 2009).
Material Science and Photovoltaic Applications
- Zhou et al. (2010) synthesized thieno[3,4-b]pyrazine-based monomers and copolymerized them for applications in photovoltaic devices. They investigated the optical properties, electrochemical behavior, and energy levels of these copolymers, highlighting the role of tetrazoles in photovoltaic material science (Zhou et al., 2010).
Safety and Hazards
Propiedades
IUPAC Name |
5-(4-bromo-3,5-dimethylpyrazol-1-yl)-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN6/c1-3-5(7)4(2)13(10-3)6-8-11-12-9-6/h1-2H3,(H,8,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDCYJGULMDRIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=NNN=N2)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654654 | |
| Record name | 5-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1H-tetrazole | |
CAS RN |
1020248-97-8 | |
| Record name | 5-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1519799.png)


![4-[N-t-Butyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid](/img/structure/B1519804.png)

![2-(Benzo[B]thiophen-2-YL)-2-oxoacetaldehyde hydrate](/img/structure/B1519806.png)


